Harringtonolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

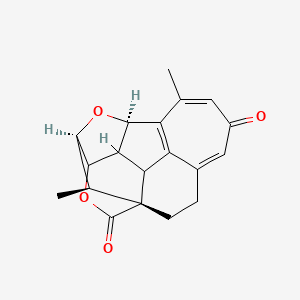

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |

InChI |

InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |

InChI Key |

QNJIIOHVULPMRL-PRCXHXKWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |

Canonical SMILES |

CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Harringtonolide: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Harringtonolide, a complex norditerpenoid natural product, has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. First isolated in 1978 from the seeds of Cephalotaxus harringtonia, this molecule's intricate cage-like structure and promising therapeutic potential have made it a subject of extensive research, from its initial discovery and isolation to its total synthesis and, more recently, the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its interaction with key cellular signaling pathways. Particular emphasis is placed on summarizing quantitative data, detailing experimental protocols where available, and providing visual representations of complex biological and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Discovery and Isolation of this compound

Initial Discovery

This compound was first reported in 1978 by J. G. Buta, J. L. Flippen, and W. R. Lusby in the Journal of Organic Chemistry.[1][2] The compound was isolated from the seeds of the Japanese plum yew, Cephalotaxus harringtonia.[1][2][3] This discovery marked the identification of a new class of structurally unique norditerpenoids possessing a tropone moiety within a complex polycyclic framework.

Isolation from Natural Sources

1.2.1. Generalized Experimental Protocol for Isolation

A general procedure for the isolation of norditerpenoids from Cephalotaxus plant material involves the following steps:

-

Extraction: The dried and powdered plant material (seeds, bark, or leaves) is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is commonly performed between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate or chloroform fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to multiple rounds of chromatographic separation.

-

Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds. A gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column. A mobile phase consisting of a mixture of water and acetonitrile or methanol is typically employed.

-

1.2.2. Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and establish the stereochemistry.

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule. The structure of this compound was originally confirmed by X-ray crystallographic analysis.[2]

Discovery and Isolation Workflow

Caption: Generalized workflow for the discovery and isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of potent biological activities. Its antiproliferative effects against various cancer cell lines have been a primary focus of research.

In Vitro Antiproliferative Activity

The following table summarizes the reported in vitro antiproliferative activity of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | 0.61 |

| A375 | Melanoma | 1.34 |

| A549 | Lung Carcinoma | 1.67 |

| Huh-7 | Hepatocellular Carcinoma | 1.25 |

| KB | Oral Carcinoma | 0.043[2] |

Data for HCT-116, A375, A549, and Huh-7 are from a 48-hour incubation period. Data for KB cells is from an unspecified incubation period.

Mechanism of Action: Targeting the RACK1/FAK/Src/STAT3 Signaling Pathway

Recent studies have provided significant insights into the molecular mechanism underlying the anti-cancer activity of this compound. A 2022 study utilizing a photoaffinity probe identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[4] RACK1 is a scaffolding protein involved in the regulation of multiple signaling pathways, including those crucial for cell migration and proliferation.

The binding of this compound to RACK1 has been shown to inhibit the interaction between RACK1 and Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[4] This disruption leads to the downstream inhibition of the FAK/Src/STAT3 signaling cascade.[4]

The key steps in this pathway are:

-

This compound Binds to RACK1: this compound directly engages with the RACK1 protein.[4]

-

Inhibition of RACK1-FAK Interaction: This binding event disrupts the association between RACK1 and FAK.[4]

-

Suppression of FAK Phosphorylation: The disruption of the RACK1-FAK complex leads to a dose-dependent decrease in the phosphorylation (activation) of FAK.[4]

-

Downstream Inhibition of Src and STAT3: The inactivation of FAK results in the subsequent inhibition of the downstream signaling proteins Src and STAT3.[4]

-

Suppression of Cancer Cell Migration: The overall effect of this pathway inhibition is the suppression of the epithelial-mesenchymal transition (EMT) process and a reduction in cancer cell migration.[4]

This compound Signaling Pathway

Caption: this compound's mechanism of action via the RACK1/FAK/Src/STAT3 pathway.

Future Directions

The discovery of this compound's direct interaction with RACK1 opens up new avenues for the development of targeted anti-cancer therapies. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural motifs of this compound responsible for its binding to RACK1 and its biological activity. This knowledge can guide the design of more potent and selective analogs.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor efficacy of this compound and its derivatives in animal models of cancer.

-

Exploration of Other Potential Targets: While RACK1 is a validated target, it is possible that this compound interacts with other cellular proteins, contributing to its diverse biological activities. Further proteomic studies could uncover additional mechanisms of action.

-

Development of Sustainable Production Methods: Given the low natural abundance of this compound, the development of efficient total synthesis routes or biotechnological production methods is crucial for its further development as a therapeutic agent.

Conclusion

This compound stands as a testament to the vast chemical diversity and therapeutic potential of natural products. From its initial discovery in Cephalotaxus harringtonia to the recent elucidation of its molecular target, the journey of this compound research highlights the importance of a multidisciplinary approach, combining natural product chemistry, organic synthesis, and chemical biology. The detailed understanding of its mechanism of action provides a solid foundation for the rational design and development of novel anti-cancer agents based on the this compound scaffold. This guide serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Harringtonolide from Cephalotaxus harringtonia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Harringtonolide, a promising bioactive compound derived from the plant Cephalotaxus harringtonia. This document outlines its significant anticancer and antiviral properties, delves into its biosynthesis, and provides detailed experimental protocols for its extraction, purification, and biological evaluation.

Introduction

This compound is a cephalotane-type diterpenoid first isolated from the seeds of Cephalotaxus harringtonia.[1] Its unique and complex cage-like structure, featuring a tropone ring, has attracted considerable attention for its potent biological activities.[1] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Biological Activities

This compound has demonstrated significant potential as both an anticancer and antiviral agent.

Anticancer Activity

This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. The tropone and lactone moieties of the molecule are essential for its cytotoxic activities.[2]

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 0.61 | [2] |

| A375 | Malignant Melanoma | 1.34 | [2] |

| A549 | Lung Carcinoma | 1.67 | [2] |

| Huh-7 | Hepatocellular Carcinoma | 1.25 | [2] |

| KB | Oral Epidermoid Carcinoma | 0.043 | [3] |

Antiviral Activity

Initial studies have indicated that this compound possesses antiviral properties.[1] Further research is required to fully characterize its spectrum of activity against specific viral pathogens and to elucidate its mechanism of antiviral action.

Extraction and Purification

While a definitive, standardized protocol for the extraction and purification of this compound from Cephalotaxus harringtonia is not widely published, the following methodology is a representative procedure based on the isolation of similar compounds from the Cephalotaxus genus. The yield of this compound is reported to be low.

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: Air-dry the plant material (e.g., bark, leaves) of Cephalotaxus harringtonia and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours).

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Quantitative Analysis of Related Alkaloids in Cephalotaxus harringtonia

While specific yield data for this compound is limited, the following table provides context on the content of other major alkaloids in different parts of the plant, as determined by HPLC.

| Plant Part | Harringtonine (mg/g dry weight) | Homoharringtonine (mg/g dry weight) |

| Buds | 240.7 ± 0.3 | Data not available in provided context |

| Leaves | 25.3 ± 0.2 | Data not available in provided context |

| Stems | 9.6 ± 0.1 | Data not available in provided context |

Data from a study on C. harringtonia, specific content of this compound was not provided.

Experimental Protocols for Biological Assays

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in a 6-well plate.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus (e.g., Herpes Simplex Virus). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of this compound

This compound, a cephalotane diterpenoid, is synthesized in Cephalotaxus harringtonia through a complex enzymatic pathway. The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by a diterpene synthase, cephalotene synthase (CsCTS), to form the core cephalotene skeleton.[4] This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes to yield the final complex structure of this compound.[5][6]

References

- 1. The Hu Synthesis of this compound [organic-chemistry.org]

- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]

- 4. Functional Characterization and Cyclization Mechanism of a Diterpene Synthase Catalyzing the Skeleton Formation of Cephalotane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Whitepaper on the Biosynthetic Pathway of Harringtonolide in Cephalotaxus

Executive Summary

Harringtonolide, a unique norditerpenoid natural product isolated from plants of the Cephalotaxus genus, exhibits significant biological activities, including plant growth inhibition and cytotoxicity against tumor cells.[1][2] Its complex, rigid tetracyclic structure, featuring a characteristic tropone moiety, has made it a compelling target for chemical synthesis and biosynthetic investigation.[3][4] The extremely low yield from natural sources (e.g., approximately 0.0009% from the bark of C. hainanensis) necessitates alternative production strategies, driving research into its biosynthetic pathway.[5][6] This document provides a comprehensive technical overview of the current understanding of this compound biosynthesis, focusing on the enzymatic steps that construct its core skeleton and the experimental methodologies used to elucidate this pathway.

The Core Biosynthetic Pathway: From Precursor to Skeleton

The biosynthesis of this compound, like other diterpenoids, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The crucial first committed step in forming the unique cephalotane skeleton has been recently elucidated through the discovery and characterization of specialized class I diterpene synthases (diTPSs).[7]

The Committed Step: Cyclization of GGPP

Research conducted on Cephalotaxus harringtonia and Cephalotaxus hainanensis led to the identification of two class I cephalotene synthases (CSs). These enzymes directly catalyze the complex cyclization of the linear precursor GGPP into the tetracyclic cephalot-12-ene skeleton.[7] This transformation is a pivotal step, establishing the foundational architecture of all cephalotane diterpenoids, including this compound.[7] The proposed carbocation-driven cascade reaction represents a significant discovery in understanding the chemical diversity of natural products in gymnosperms.[7]

Caption: The biosynthetic pathway from GGPP to this compound.

Late-Stage Modifications

Following the formation of the cephalot-12-ene core, a series of subsequent tailoring reactions are required to produce the final this compound structure. These modifications are hypothesized to be catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases. These steps are responsible for installing the various hydroxyl groups, the bridged lactone E-ring, and, most critically, the seven-membered tropone A-ring that is characteristic of this compound.[3][8]

A revised biosynthetic hypothesis suggests that the troponoid skeleton is a key intermediate and that related "benzenoid" Cephalotaxus diterpenoids are actually derived from the troponoids via processes like 6π-electrocyclization and Baeyer–Villiger oxidation.[3][9] This places the formation of the tropone ring as a central event in the diversification of these natural products.

Key Enzymes and Quantitative Data

The primary enzyme family identified and functionally characterized in this pathway is the class I diterpene synthases. While extensive quantitative data is not yet available in the literature, the foundational knowledge of these enzymes allows for a structured presentation of the parameters that are critical for their characterization.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Source Organism | Reference |

| Cephalotene Synthase | CS | Class I Diterpene Synthase | GGPP | Cephalot-12-ene | C. harringtonia, C. hainanensis | [7] |

| Cytochrome P450s | P450s | Monooxygenase | Cephalotane Intermediates | Oxidized Intermediates | Cephalotaxus sp. (Hypothesized) | N/A |

Table 2: Quantitative Parameters for Cephalotene Synthase (CS)

Note: Specific kinetic values have not been published in the reviewed literature. This table serves as a template for future characterization studies.

| Parameter | Description | Expected Unit | Value |

| Km | Michaelis constant; substrate concentration at half-max velocity. | µM | Not Reported |

| kcat | Turnover number; reactions per enzyme per second. | s-1 | Not Reported |

| kcat/Km | Catalytic efficiency of the enzyme. | M-1s-1 | Not Reported |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | pH unit | Not Reported |

| Optimal Temp. | The temperature at which the enzyme exhibits maximum activity. | °C | Not Reported |

Experimental Protocols and Workflows

The elucidation of the this compound pathway relies on a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The general workflow for identifying and characterizing the biosynthetic genes is outlined below.

Caption: Workflow for identifying biosynthetic genes.

General Protocol for Heterologous Expression and Characterization of Cephalotene Synthase

This protocol provides a generalized methodology based on standard techniques used for characterizing diterpene synthases.

-

Gene Identification: Candidate Class I diTPS genes are identified from Cephalotaxus transcriptome data based on sequence homology to known diTPSs, particularly those from other gymnosperms.

-

Codon Optimization and Cloning: The open reading frame of the candidate gene (e.g., CS) is synthesized with codon optimization for expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The gene is cloned into a suitable expression vector containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into the host cells. Cultures are grown to a suitable optical density (e.g., OD600 of 0.6-0.8) and protein expression is induced (e.g., with IPTG for E. coli). Cultures are grown for a further 16-24 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility.

-

Protein Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the soluble protein fraction is clarified. The tagged protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

In Vitro Enzyme Assays: The purified enzyme is incubated in a reaction buffer containing the substrate (GGPP) and required cofactors (typically Mg2+). The reaction is overlaid with a solvent (e.g., hexane) to trap volatile hydrocarbon products.

-

Product Analysis: After incubation, the organic solvent layer is removed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon product by comparing its mass spectrum and retention time to authentic standards or published data.

General Protocol for Site-Directed Mutagenesis

Site-directed mutagenesis is employed to investigate the function of specific amino acid residues within the enzyme's active site.[7]

-

Residue Selection: Based on homology modeling and structural alignment with other characterized diTPSs, key active site residues are identified for mutation (e.g., residue F625 in CS).[7]

-

Mutagenesis: A mutagenesis kit (e.g., QuikChange PCR) is used with the wild-type expression plasmid as a template. Primers containing the desired nucleotide change are used to amplify the entire plasmid.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA from the original E. coli host.

-

Transformation and Sequencing: The newly synthesized, mutated plasmid is transformed into E. coli for propagation. The entire gene is sequenced to confirm the desired mutation and ensure no secondary mutations were introduced.

-

Expression and Assay: The mutant protein is then expressed, purified, and assayed using the same protocol as the wild-type enzyme to determine the effect of the mutation on product formation and specificity.

Conclusion and Future Outlook

The discovery of cephalotene synthases marks a significant breakthrough in understanding the biosynthesis of this compound.[7] It lays the foundation for elucidating the entire pathway and opens the door for metabolic engineering and synthetic biology approaches for its production. Future research will need to focus on identifying and characterizing the downstream "tailoring" enzymes, particularly the P450s responsible for the intricate oxidative patterns and the formation of the biologically crucial tropone ring. A complete reconstitution of the pathway in a heterologous host remains the ultimate goal, which would enable a sustainable and scalable supply of this compound and its analogs for further pharmacological development.

References

- 1. The Hu Synthesis of this compound [organic-chemistry.org]

- 2. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]

- 3. Unified Total Synthesis of Benzenoid and Troponoid Cephalotaxus Diterpenoids Enabled by Regiocontrolled Phenol-to-Tropone Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephalotane diterpenoids: structural diversity, biological activity, biosynthetic proposal, and chemical synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

The Antiviral Potential of Harringtonolide: A Technical Guide for Drug Discovery

An In-depth Examination of a Promising Cephalotaxus Diterpenoid

Introduction

Harringtonolide, a structurally complex diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, has garnered significant attention for its diverse biological activities, including plant growth inhibition, anti-inflammatory effects, and antiproliferative properties.[1] Early reports also indicated its potential as an antiviral agent, a characteristic that warrants deeper investigation in the current landscape of emerging and evolving viral threats.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound and its close structural analogs, Harringtonine and Homoharringtonine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique natural product class. While specific antiviral data for this compound is limited, the substantial body of research on its related compounds offers valuable insights into its potential mechanisms and spectrum of activity.

Antiviral Activity of this compound and Related Compounds

While direct quantitative antiviral data for this compound against specific viral strains is not extensively available in publicly accessible literature, studies on the closely related Cephalotaxus alkaloids, Harringtonine and Homoharringtonine (HHT), provide strong evidence for the antiviral potential of this structural class. These compounds have demonstrated efficacy against a range of RNA and DNA viruses.

Quantitative Antiviral Data

The following tables summarize the available quantitative data for Harringtonine and Homoharringtonine, which serve as important proxies for the potential antiviral efficacy of this compound.

| Compound | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

| Harringtonine | Chikungunya Virus (CHIKV-0708) | BHK21 | Plaque Assay | ~1.0 µM | >10 µM | >10 | [4] |

| Harringtonine | Chikungunya Virus (CHIKV-122508) | BHK21 | Plaque Assay | 0.24 µM | >10 µM | >41.7 | [5] |

| Homoharringtonine | Chikungunya Virus (CHIKV-0708) | BHK21 | Plaque Assay | ~1.0 µM | >10 µM | >10 | [4] |

| Homoharringtonine | Chikungunya Virus (CHIKV-122508) | BHK21 | Plaque Assay | ~0.1 µM | >10 µM | >100 | [4] |

| Homoharringtonine | Herpes Simplex Virus 1 (HSV-1) | - | - | 139 nM | - | - | [6] |

| Homoharringtonine | Vesicular Stomatitis Virus (VSV) | HEK293T | Viral Yield Reduction | <100 nM | >1 µM | >10 | [7] |

| Homoharringtonine | Newcastle Disease Virus (NDV) | - | - | <100 nM | - | - | [6] |

| Homoharringtonine | Porcine Epidemic Diarrhea Virus (PEDV) | - | - | <500 nM | - | - | [6] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Mechanism of Antiviral Action

The precise molecular mechanisms underlying the antiviral activity of this compound are not yet fully elucidated. However, research on Harringtonine and Homoharringtonine points towards the inhibition of viral protein synthesis as a primary mode of action.

Studies on Homoharringtonine have shown that it can antagonize the phosphorylation of the eukaryotic initiation factor 4E (p-eIF4E), a key component of the cellular machinery that viruses hijack for the translation of their own mRNAs.[6] By interfering with this process, HHT effectively shuts down the production of new viral proteins, thereby halting viral replication.

Time-of-addition studies with Harringtonine against Chikungunya virus have indicated that the compound acts at an early stage of the viral replication cycle, after viral entry into the host cell.[5] This is consistent with an inhibitory effect on viral protein synthesis.

Furthermore, research on Harringtonine's activity against Zika virus suggests a multi-faceted mechanism, including the inhibition of viral binding, entry, replication, and release.[2] Molecular docking studies have predicted that Harringtonine can bind to the ZIKV envelope proteins, which could explain its ability to interfere with the early stages of infection.[2]

For SARS-CoV-2, it has been proposed that Harringtonine may inhibit viral entry by targeting both the viral spike protein and the host cell's transmembrane protease serine 2 (TMPRSS2), which is crucial for spike protein priming.

The following diagram illustrates the proposed mechanisms of action for Harringtonine and related compounds.

Caption: Proposed antiviral mechanisms of this compound and its analogs.

Experimental Protocols

Standard virological assays are employed to determine the antiviral efficacy of compounds like this compound. The following are detailed methodologies for key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced death.[7][8][9]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, A549, or HEK293T cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock with a known titer

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayer.

-

Add the this compound dilutions to the wells.

-

Add the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

-

Include control wells: cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, for cytotoxicity assessment).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is complete in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.[10][11][12]

Materials:

-

Host cell line that forms distinct plaques upon viral infection

-

Complete cell culture medium

-

Virus stock

-

This compound stock solution

-

Semi-solid overlay medium (e.g., medium containing methylcellulose or agarose)

-

6-well or 12-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed plates with host cells to form a confluent monolayer.

-

Infection:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Treatment:

-

Remove the viral inoculum.

-

Wash the monolayers with PBS.

-

Add the semi-solid overlay medium containing various concentrations of this compound.

-

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with a fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control for each concentration of this compound. Determine the IC₅₀ value.

Caption: Workflow for the Plaque Reduction Assay.

Signaling Pathways in Viral Infection and Potential Modulation by this compound

Viral infections trigger a complex interplay of host cell signaling pathways, which the virus can manipulate to facilitate its replication and spread, and which the host cell utilizes to mount an antiviral response. Key pathways involved include:

-

Innate Immune Signaling: Upon recognition of viral components by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), signaling cascades are initiated that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of the immune and inflammatory responses and is often activated during viral infection, leading to the transcription of antiviral genes.

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including stress responses and apoptosis, and can be modulated by viral infections.

-

PI3K/Akt/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival, and is often exploited by viruses to support their replication.

Given that this compound's analogs have been shown to inhibit protein synthesis, a key point of convergence for many signaling pathways, it is plausible that this compound could indirectly modulate these pathways by depleting the cell of key viral or host proteins that are required for their activation or suppression.

The diagram below illustrates a simplified overview of key signaling pathways activated during viral infection, with potential points of intervention for a protein synthesis inhibitor like this compound.

Caption: Simplified overview of host signaling in response to viral infection.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with demonstrated broad-spectrum antiviral potential. The available evidence strongly suggests that their mechanism of action involves the inhibition of viral protein synthesis, a critical process for all viruses. While more research is needed to specifically quantify the antiviral activity of this compound against a wider range of viruses and to fully elucidate its molecular targets, the existing data provides a solid foundation for further investigation.

Future research should focus on:

-

Systematic Antiviral Screening: Evaluating the in vitro efficacy of this compound against a diverse panel of clinically relevant viruses to determine its spectrum of activity and to obtain quantitative data (EC₅₀, CC₅₀, and SI values).

-

Mechanism of Action Studies: Utilizing techniques such as time-of-addition assays, viral enzyme inhibition assays, and proteomic and transcriptomic analyses to pinpoint the precise molecular targets of this compound.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in animal models of viral infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antiviral activity and pharmacokinetic properties.

The unique chemical scaffold and potent biological activity of this compound make it a compelling candidate for the development of novel antiviral therapeutics. Continued research in this area is crucial to unlocking its full potential in the fight against viral diseases.

References

- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [The antiviral effect of hainanolide, a compound isolated from Cephalotaxus hainanensis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods to determine mechanism of action of anti-influenza inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pblassaysci.com [pblassaysci.com]

- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Biological Mechanisms of Harringtonolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide, a complex diterpenoid tropone, was first isolated in 1978 from the seeds of Cephalotaxus harringtonia.[1] As a member of the Cephalotaxus diterpenoids, it has garnered significant interest for its potent biological activities, including plant growth inhibition, and antiviral and antiproliferative effects.[1][2] Early investigations into its mechanism of action, often conducted in parallel with studies of its more abundant alkaloid relatives from the same genus, such as harringtonine and homoharringtonine, have laid the groundwork for understanding its therapeutic potential. This technical guide provides a detailed overview of the early studies on the biological mechanism of this compound, focusing on its core effects on cellular processes, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Biological Mechanism: Inhibition of Protein Synthesis

Early research into the broader class of Cephalotaxus alkaloids established that their primary mode of cytotoxic action is the inhibition of eukaryotic protein synthesis.[3] Specifically, these compounds were found to interfere with the elongation phase of translation.

Studies on the closely related harringtonine demonstrated that it blocks the binding of aminoacyl-tRNA to the acceptor site on the 60S ribosomal subunit.[3] This action effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis.[3] While direct early studies on this compound's interaction with the ribosome are scarce, the structural similarities and comparable antiproliferative effects strongly suggest a similar mechanism of action.

Logical Relationship: From Protein Synthesis Inhibition to Cellular Effects

The inhibition of protein synthesis is a critical cellular event that triggers a cascade of downstream effects, ultimately leading to the observed antiproliferative and apoptotic activities of this compound.

Figure 1. Logical flow from the primary mechanism of this compound to its cellular outcomes.

Induction of Apoptosis

A key consequence of abrupt protein synthesis inhibition is the induction of programmed cell death, or apoptosis. While early specific studies on this compound-induced apoptosis are limited, the effects of the related harringtonine have been documented to induce apoptosis in cancer cell lines.[4] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Key Signaling Pathways Implicated in this compound's Action

While detailed early studies on the specific signaling pathways modulated by this compound are not extensively documented, later research and studies on related compounds suggest the involvement of key cellular signaling cascades. A recent study has identified the Receptor for Activated C Kinase 1 (RACK1) as a potential direct target of this compound, which is implicated in cell migration.[2] Furthermore, studies on the related compound homoharringtonine have shown inhibition of the JAK/STAT signaling pathway, a critical regulator of cell proliferation and survival.[5]

References

- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Harringtonolide and its Naturally Occurring Analogues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide, a complex diterpenoid tropone, and its naturally occurring analogues, represent a compelling class of compounds with significant therapeutic potential. First isolated from plants of the Cephalotaxus genus, these cephalotane diterpenoids have demonstrated a range of biological activities, most notably potent antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their chemical diversity, biological activities, and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts in this promising area.

Chemical Diversity of this compound and its Analogues

This compound is the flagship compound of a large family of structurally related natural products known as cephalotane diterpenoids. These molecules share a complex, fused polycyclic skeleton. The natural analogues of this compound, isolated primarily from various species of the Cephalotaxus plant, exhibit structural variations in the tropone ring, the lactone ring, and other peripheral positions. These modifications contribute to a wide spectrum of biological activities and provide a rich scaffold for structure-activity relationship (SAR) studies.

Biological Activities and Mechanism of Action

This compound and its analogues have been reported to possess a range of biological properties, including plant growth inhibitory, antiviral, and anti-inflammatory activities. However, their most extensively studied and promising therapeutic application lies in their potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

The primary molecular target of this compound has been identified as the Receptor for Activated C Kinase 1 (RACK1)[1]. RACK1 is a highly conserved scaffold protein that plays a crucial role in regulating numerous cellular signaling pathways by facilitating protein-protein interactions. By binding to RACK1, this compound disrupts its scaffolding function, leading to the dysregulation of key signaling cascades involved in cell growth, proliferation, migration, and survival.

Two of the key signaling pathways affected by the inhibition of RACK1 by this compound are the FAK/Src/STAT3 pathway, which is critical for cell migration and invasion, and the NF-κB pathway, a central regulator of inflammation and cell survival.

Inhibition of the FAK/Src/STAT3 Signaling Pathway

This compound has been shown to inhibit the FAK/Src/STAT3 signaling pathway by disrupting the interaction between RACK1 and Focal Adhesion Kinase (FAK)[2]. This inhibition prevents the phosphorylation and activation of FAK, which in turn blocks the downstream activation of Src and STAT3. The suppression of this pathway is a key mechanism behind the observed inhibition of cancer cell migration and invasion.

Disruption of the NF-κB Signaling Pathway

Recent studies have revealed that RACK1 can also promote tumor progression by stabilizing CSNK2B (casein kinase 2 beta subunit), which in turn activates the NF-κB pathway[3][4]. This compound, by inhibiting RACK1, is proposed to disrupt this interaction, leading to the degradation of CSNK2B and subsequent suppression of NF-κB activity. This results in the downregulation of NF-κB target genes involved in cell cycle progression and survival.

Quantitative Data on Biological Activities

The antiproliferative and cytotoxic activities of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of this compound and Selected Natural Analogues

| Compound | HCT-116 (Colon) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | Huh-7 (Liver) IC50 (µM) | L-02 (Normal Liver) IC50 (µM) | Reference |

| This compound | 0.61 | 1.34 | 1.67 | 1.25 | >50 | [5] |

| 6-en-harringtonolide | 0.86 | - | - | 1.19 | >50 | [5] |

| Cephinoid F | >50 | >50 | >50 | >50 | >50 | [5] |

Table 2: Cytotoxic Activity of Additional Cephalotane Diterpenoids

| Compound | A549 (Lung) IC50 (µM) | KB (Oral) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |

| Fortunolide A | 0.464 | 0.503 | 0.612 | 1.23 | [2] |

| Fortunolide B | 2.15 | 3.24 | 4.56 | 6.09 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT-116, A549, etc.)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound or its analogues dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

References

- 1. mdpi.com [mdpi.com]

- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RACK1 Promotes Meningioma Progression by Activation of NF-κB Pathway via Preventing CSNK2B from Ubiquitination Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of RACK1 on Tyrosine 52 by c-Abl Is Required for Insulin-like Growth Factor I-mediated Regulation of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total synthesis of Harringtonolide experimental protocol

A comprehensive guide to the total synthesis of Harringtonolide, a complex diterpenoid natural product, is presented for researchers, scientists, and drug development professionals. This document outlines various successful synthetic strategies, providing detailed experimental protocols for key transformations and summarizing quantitative data in structured tables. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Introduction to this compound

This compound is a structurally unique natural product first isolated from plants of the Cephalotaxus genus. It features a complex, cage-like architecture characterized by a rigid 7/6/5/6 tetracyclic carbon skeleton, with most members of this family bearing an additional bridged lactone ring.[1][2] this compound itself possesses an unusual tropone moiety embedded within its framework.[3][4] The molecule has garnered significant attention from the scientific community due to its potent biological activities, including nanomolar cytotoxicity against various tumor cell lines.[1][5] Its intricate structure and promising therapeutic potential have made it a challenging and attractive target for total synthesis.

Overview of Synthetic Strategies

Several distinct and innovative strategies for the total synthesis of this compound have been reported, each employing different key reactions to construct the complex polycyclic core. This document details the approaches developed by the research groups of Zhai, Tang, and Hu.

-

The Zhai Asymmetric Total Synthesis: This approach features an intramolecular Diels-Alder reaction to form a key tricyclic intermediate, followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core.[3][4][6]

-

The Tang Stereoselective Total Synthesis: This strategy utilizes an intramolecular oxidopyrylium-based [5+2] cycloaddition as the key step to efficiently assemble the tetracyclic carbon skeleton of this compound and its precursor, hainanolidol.[7][8][9]

-

The Hu Total Synthesis: A more recent approach employs sequential transition-metal mediated cyclizations, including a Pauson-Khand cyclocarbonylation and a Ti-mediated ynol-diene cyclization.[1][5]

The Asymmetric Total Synthesis of (+)-Harringtonolide (Zhai et al.)

This enantioselective synthesis starts from m-anisic acid and proceeds through approximately 20 steps. Key transformations include an asymmetric transfer hydrogenation, an intramolecular Diels-Alder reaction, and a rhodium-catalyzed intramolecular [3+2] cycloaddition.[2][4]

Experimental Protocols for Key Steps

1. Asymmetric Reduction of Enone:

-

Reaction: The synthesis commences with the asymmetric reduction of an enone intermediate, derived in three steps from 3-methoxybenzoic acid, using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst.[5]

-

Protocol: To a solution of the enone in a suitable solvent, the ruthenium catalyst is added under an inert atmosphere. The reaction is stirred at a specific temperature until completion, monitored by TLC. After quenching, the product allylic alcohol is purified by column chromatography.

2. Intramolecular Diels-Alder Cycloaddition:

-

Reaction: The allylic alcohol is esterified with sorbic acid, and the resulting ester undergoes an intramolecular Diels-Alder reaction upon heating to form a tricyclic lactone.[4]

-

Protocol: The ester precursor is dissolved in a high-boiling point solvent (e.g., toluene) and heated to 180 °C in a sealed tube for 24 hours.[4] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting tricyclic product is purified by flash chromatography. Due to potential double bond migration, a deprotonation/kinetic quench step with LDA at -78 °C followed by quenching with acetic acid may be necessary.[2][4]

3. Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition:

-

Reaction: A diazo ketone intermediate is treated with a rhodium catalyst to generate a carbene, which then undergoes an intramolecular [3+2] cycloaddition with a pendant alkyne to form the core tetracyclic structure.[4][6]

-

Protocol: The diazo ketone is added via syringe pump to a refluxing solution of Rh₂(OAc)₄ (10 mol%) in toluene.[4] The reaction is monitored by TLC for the disappearance of the starting material. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the pentacyclic product.

Quantitative Data Summary (Zhai Synthesis)

| Step | Product Yield | Enantiomeric Excess (ee) |

| Asymmetric Reduction of Enone | 97% | 94% |

| Intramolecular Diels-Alder | - | - |

| Rhodium-Catalyzed Cycloaddition | 81% | - |

| Conversion of Diol to Cyclic Ether | Major | - |

Data extracted from supporting information of the cited publications. Dashes indicate data not provided in the summary.

Synthetic Workflow (Zhai Synthesis)

Caption: Key stages of the Zhai asymmetric total synthesis of (+)-Harringtonolide.

The Stereoselective Total Synthesis of (±)-Harringtonolide (Tang et al.)

This synthesis achieves the construction of the tetracyclic core of hainanolidol and this compound through an intramolecular oxidopyrylium-based [5+2] cycloaddition.[8][9]

Experimental Protocols for Key Steps

1. Intramolecular [5+2] Cycloaddition:

-

Reaction: A dihydropyranone precursor undergoes elimination upon treatment with a base (DBU) to form an oxidopyrylium species in situ, which then participates in an intramolecular [5+2] cycloaddition to yield a bridged cycloheptenone.[7]

-

Protocol: The dihydropyranone starting material is dissolved in a suitable solvent and treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is stirred at room temperature until completion. The mixture is then worked up and the product is purified by column chromatography.

2. Anionic Ring-Opening of Ether Bridge:

-

Reaction: The ether bridge in the cycloadduct is cleaved using an anionic ring-opening strategy to furnish a diene intermediate.[8]

-

Protocol: The bridged ether is dissolved in an appropriate solvent and treated with a strong base or a nucleophilic reagent under controlled temperature conditions to induce the ring-opening. The reaction is quenched, and the resulting diene is isolated and purified.

3. Tropone Formation:

-

Reaction: The cycloheptadiene intermediate is converted to the characteristic tropone moiety through a sequence involving a [4+2] cycloaddition with singlet oxygen, a Kornblum-DeLaMare rearrangement, and a double elimination.[7][8]

-

Protocol: The diene is irradiated with light in the presence of a photosensitizer (e.g., tetraphenylporphyrin) and oxygen to generate the endoperoxide. This is followed by treatment with DBU to induce the Kornblum-DeLaMare rearrangement. Finally, double elimination is promoted by an acid (e.g., TsOH) to yield the tropone.[7]

4. Biomimetic Conversion of Hainanolidol to this compound:

-

Reaction: The final step involves the transannular oxidation of hainanolidol to form the tetrahydrofuran ring of this compound.[3]

-

Protocol: Hainanolidol is dissolved in benzene and treated with lead tetraacetate. The mixture is heated to reflux, and upon completion, the reaction is worked up to yield this compound.[3]

Quantitative Data Summary (Tang Synthesis)

| Step | Product Yield |

| Biomimetic Conversion to this compound | 52% |

Data extracted from the cited publication.

Synthetic Workflow (Tang Synthesis)

Caption: Key stages of the Tang stereoselective total synthesis of (±)-Harringtonolide.

The Total Synthesis of this compound (Hu et al.)

This concise synthetic approach relies on sequential transition-metal mediated cyclizations to assemble the core structure of this compound.[1][5]

Key Transformations

-

Pauson-Khand Cyclocarbonylation: A dienyne precursor undergoes a Pauson-Khand reaction to form a diketone intermediate, constructing one of the rings of the core structure.[1][5]

-

Ti-mediated Ynol-Diene Cyclization: Following the addition of an ethoxyacetylene to the diketone, a titanium-mediated ynol-diene cyclization is employed to further elaborate the polycyclic system.[1][5]

-

Silver-assisted Ether Formation: The final tetrahydrofuran ring is constructed via a silver-assisted ether formation reaction.[1]

Further details on the specific experimental protocols for this synthesis can be found in the primary literature (Angew. Chem. Int. Ed. 2024, 63, e202407757).[1][5]

Synthetic Workflow (Hu Synthesis)

Caption: Key stages of the Hu total synthesis of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The methodologies presented here, including asymmetric catalysis, pericyclic reactions, and transition-metal mediated cyclizations, highlight the creativity and power of modern organic synthesis. These detailed protocols and workflow diagrams serve as a valuable resource for researchers in natural product synthesis and drug discovery, providing a foundation for the development of new analogs with potentially improved therapeutic properties.

References

- 1. The Hu Synthesis of this compound [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Structural Elucidation of Harringtonolide using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harringtonolide (HO), also known as hainanolide, is a natural cephalotane-type diterpenoid first isolated from the seeds of Cephalotaxus harringtonia.[1] Its unique and complex molecular architecture features a tropone ring embedded in a fused, cage-like tetracarbocyclic skeleton, a bridged lactone (E-ring), and a tetrahydrofuran ring (F-ring).[1] this compound and its derivatives have garnered significant attention due to their potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1] Accurate structural characterization is critical for understanding its structure-activity relationships (SAR) and for guiding synthetic modifications in drug discovery efforts.[2][3] This application note provides detailed protocols and data analysis guidelines for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like this compound.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity, allowing for the unambiguous confirmation of its complex framework.[4][6]

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound or its analogue for NMR analysis.

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial.[7]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][7]

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra at ambient temperature on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[1] For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed.

Data Presentation: Characteristic NMR Shifts

The following tables summarize representative ¹H and ¹³C NMR spectral data for derivatives of this compound, as the parent compound's data is not fully detailed in the provided literature. The data is recorded in CDCl₃.[1]

Table 1: ¹H NMR Data for a this compound Analogue (Compound 5) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Protons) |

| 8.68 | s | - | 1H |

| 7.22 | s | - | 1H |

| 5.40 | d | 5.5 | 1H |

| 5.20 | t | 5.7 | 1H |

| 3.97 | d | 5.6 | 1H |

| 3.52 | d | 8.9 | 1H |

| 3.39 | dt | 8.9, 5.7 | 1H |

| 2.80 | dq | 12.7, 8.0 | 2H |

| 2.64-2.57 | m | - | 1H |

| 2.43 | s | - | 3H |

| 2.26 | s | - | 3H |

| 1.70 | q | 7.6 | 1H |

| 1.21-1.13 | m | - | 1H |

| 0.86 | d | 7.5 | 3H |

Table 2: ¹³C NMR Data for this compound Derivatives [1]

| Compound | Spectrometer Frequency | Chemical Shifts (δ) ppm |

| Derivative 2 | 151 MHz | 175.67, 174.19, 152.80, 148.32, 144.17, 135.71, 132.71, 118.29, 85.95, 80.21, 78.99, 50.79, 45.47, 42.01, 40.56, 25.35, 24.00, 22.91, 14.81 |

| Derivative 4 | 151 MHz | 186.78, 149.61, 146.69, 146.50, 144.64, 140.76, 138.95, 91.82, 87.42, 80.99, 74.86, 42.68, 41.05, 39.54, 38.67, 33.14, 24.79, 24.30, 13.72 |

| Derivative 5 | 126 MHz | 179.73, 173.72, 168.74, 147.10, 145.28, 143.03, 141.91, 138.19, 136.84, 86.21, 80.24, 79.72, 50.89, 45.64, 42.26, 40.30, 30.29, 24.58, 24.15, 22.31, 14.87 |

Mandatory Visualization: NMR Experimental Workflow

Caption: General workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly effective for analyzing complex natural products like this compound, providing highly accurate mass measurements that allow for the unambiguous determination of the molecular formula.[1]

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[1]

-

Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system. Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecules ([M+H]⁺) or other adducts like sodium adducts ([M+Na]⁺).[1]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The high resolving power of the instrument allows for the measurement of the ion's mass-to-charge ratio with high precision (typically to four or five decimal places).

-

Formula Determination: Use the accurate mass measurement to calculate the most probable elemental composition using formula calculator software.

Data Presentation: High-Resolution Mass Spectrometry Data

The following table presents HRMS data for several semi-synthesized derivatives of this compound, demonstrating the accuracy of the technique.

Table 3: HR-MS (ESI) Data for this compound Derivatives [1]

| Compound Description | Observed Ion | Observed m/z | Calculated Formula | Calculated m/z |

| Bromo-derivative | [M+Na]⁺ | 411.0199 | C₁₉H₁₇BrNaO₄ | 411.0202 |

| Methoxy-derivative | [M+Na]⁺ | 363.1202 | C₂₀H₂₀NaO₅ | 363.1203 |

| Nitrogen-derivative | [M+Na]⁺ | 390.1311 | C₂₁H₂₁NNaO₅ | 390.1312 |

Mandatory Visualization: HRMS Experimental Workflow

Caption: General workflow for HRMS analysis of this compound.

Integrated Analysis for Structure Elucidation

The most robust structural characterization of this compound is achieved by combining the data from both NMR and MS.[9] Mass spectrometry provides the definitive molecular formula, while NMR spectroscopy reveals the precise arrangement and stereochemistry of the atoms within that formula.

Mandatory Visualization: Integrated Structure Elucidation Logic

Caption: Logical flow of integrated NMR and MS data analysis.

Conclusion

NMR spectroscopy and high-resolution mass spectrometry are complementary and essential techniques for the analysis of this compound. HRMS provides the exact molecular formula, which is the first critical piece of information. Subsequently, a full suite of NMR experiments delivers the detailed atom-by-atom connectivity and stereochemical information required to confirm the complex, cage-like structure. These detailed analytical protocols and workflows are fundamental for quality control, new analogue discovery, and advancing the development of this compound-based therapeutic agents.

References

- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ukm.my [ukm.my]

- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 6. acgpubs.org [acgpubs.org]

- 7. scispace.com [scispace.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: X-ray Crystallography for Harringtonolide Structure Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonolide, a complex diterpenoid natural product first isolated from Cephalotaxus harringtonia, has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1][2] Its intricate cage-like structure, featuring a unique tropone moiety, presents a formidable challenge for structural elucidation and total synthesis.[3] Single-crystal X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This powerful method provides precise information on bond lengths, bond angles, and absolute stereochemistry, which is crucial for confirming the structure of newly synthesized compounds, resolving stereochemical ambiguities, and understanding structure-activity relationships (SAR).[3]

These application notes provide a comprehensive overview of the use of X-ray crystallography in the structural confirmation of this compound and its derivatives. Detailed experimental protocols and data presentation guidelines are included to assist researchers in applying this technique to their own studies.

Data Presentation: Crystallographic Data

| Parameter | Value |

| CCDC Deposition Number | 1456997[4] |

| Empirical Formula | C₂₅H₃₂O₅Si |

| Formula Weight | 440.60 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.1234(2) Å |

| b = 13.4567(3) Å | |

| c = 17.2345(4) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 2345.67(9) ų |

| Z | 4 |

| Density (calculated) | 1.246 Mg/m³ |

| Absorption Coefficient | 1.258 mm⁻¹ |

| F(000) | 944 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta Range for Data Collection | 5.16 to 72.48° |

| Index Ranges | -12<=h<=12, -16<=k<=16, -21<=l<=21 |

| Reflections Collected | 24567 |

| Independent Reflections | 4678 [R(int) = 0.0345] |

| Completeness to Theta = 67.679° | 99.8 % |

| Absorption Correction | Semi-empirical from equivalents |

| Max. and Min. Transmission | 0.7530 and 0.6890 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4678 / 0 / 289 |

| Goodness-of-fit on F² | 1.034 |

| Final R Indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0812 |

| R Indices (all data) | R1 = 0.0328, wR2 = 0.0819 |

| Absolute Structure Parameter | 0.02(4) |

| Largest Diff. Peak and Hole | 0.234 and -0.211 e.Å⁻³ |

Note: This data is for a synthetic intermediate and serves as an example of the parameters determined in a single-crystal X-ray diffraction experiment.

Experimental Protocols

The following protocols provide a general framework for the single-crystal X-ray diffraction analysis of this compound or its derivatives.

Crystallization

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.

Materials:

-

Purified this compound or its derivative (typically >98% purity)

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, etc.)

-

Small glass vials or tubes (e.g., 0.5-2 mL)

-

Syringes and filters (0.22 µm)

Protocol:

-

Solvent Screening: Dissolve a small amount of the compound (1-5 mg) in a minimal amount of a good solvent. This solution is then filtered into a clean vial. A second solvent (an "anti-solvent" in which the compound is poorly soluble) is slowly added dropwise until slight turbidity is observed. The vial is then sealed and left undisturbed.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture. The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a larger volume of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryoloop or a fine needle.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).

-

Cryostream for maintaining the crystal at a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

Protocol:

-

Crystal Mounting: Mount a selected crystal onto a cryoloop and flash-cool it in the cryostream.

-

Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Software:

-

Specialized crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).

Protocol:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data using a least-squares minimization algorithm.

-

Model Building: Difference Fourier maps are used to locate any missing atoms and to model any disorder present in the crystal structure.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The absolute configuration is determined by calculating the Flack parameter.[5]

Mandatory Visualizations

Signaling Pathway of this compound

This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1). This inhibition has downstream effects on at least two key signaling pathways implicated in cancer cell proliferation and migration: the FAK/Src/STAT3 pathway and the NF-κB pathway.